2-Formamidobutanoic acid

Description

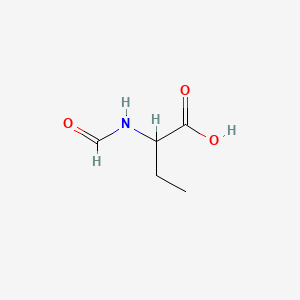

Structure

3D Structure

Properties

IUPAC Name |

2-formamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISXTKWTBOYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875604 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106873-99-8 | |

| Record name | Butanoic acid, 2-(formylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Formyl-L-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 2-Formamidobutanoic acid

An In-depth Technical Guide to the Structure of 2-Formamidobutanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of this compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this molecule's chemical identity, stereochemistry, and key structural characteristics. This document elucidates the core structural components, predicts its spectroscopic signatures, and presents a systematic workflow for its structural verification, grounding all claims in established chemical principles.

Chemical Identity and Nomenclature

This compound is a derivative of the non-proteinogenic amino acid, 2-aminobutanoic acid. The defining feature is the formylation of the alpha-amino group. This modification significantly alters the molecule's chemical properties compared to its parent amino acid.

Key identifiers for this compound are consolidated in Table 1. It is important to note that multiple CAS numbers appear in different databases, which may distinguish between racemic mixtures and specific enantiomers or represent different database entries[1][2][3].

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Formyl-DL-2-aminobutyric Acid | [3] |

| Molecular Formula | C₅H₉NO₃ | [3][4] |

| Molecular Weight | 131.13 g/mol | [3] |

| CAS Number | 82413-57-8; 106873-99-8 | [1][2][3] |

| SMILES | CCC(C(=O)O)NC=O | [5] |

Core Molecular Structure and Stereochemistry

The structure of this compound is best understood by dissecting it into its constituent functional groups attached to a central chiral carbon.

2.1. Butanoic Acid Backbone: The foundation of the molecule is a four-carbon carboxylic acid chain, butanoic acid. The carbon atoms are numbered starting from the carboxyl carbon (C1).

2.2. Key Functional Groups:

-

Carboxylic Acid (-COOH): Located at C1, this group is responsible for the acidic nature of the molecule.

-

Formamido Group (-NHCHO): This group is attached to the alpha-carbon (C2). It consists of a secondary amide linkage where the nitrogen atom is bonded to both the butanoic acid backbone and a formyl group (-CHO). This group is planar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

2.3. Chirality: The alpha-carbon (C2) is a stereocenter as it is bonded to four different groups: a hydrogen atom, a carboxyl group, an ethyl group (-CH₂CH₃), and the formamido group. Consequently, this compound exists as a pair of enantiomers:

-

(S)-2-Formamidobutanoic acid

-

(R)-2-Formamidobutanoic acid

The racemic mixture is often denoted as (DL)-2-Formamidobutanoic acid. The specific stereochemistry is critical in biological contexts, as enzymatic interactions are typically highly stereoselective.

The logical assembly of these components is visualized in the diagram below.

Caption: Logical relationship of the core structural units.

Protocol for Structural Elucidation and Verification

Confirming the structure of a synthesized or isolated sample of this compound requires a multi-technique spectroscopic approach. The following workflow provides a self-validating system for structural verification.

Caption: A systematic workflow for spectroscopic structure confirmation.

Predicted Spectroscopic Data

3.1.1. ¹H NMR Spectroscopy

-

Carboxyl Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

-

Formyl Proton (-CHO): A singlet around 8.0-8.2 ppm.

-

Amide Proton (-NH-): A doublet (due to coupling with the α-H) around 7.9-8.3 ppm. Its chemical shift can be concentration and solvent dependent.

-

Alpha Proton (Cα-H): A multiplet (doublet of quartets) around 4.3-4.5 ppm, coupled to the amide proton and the C3 methylene protons.

-

Methylene Protons (-CH₂-): A multiplet around 1.6-1.9 ppm.

-

Methyl Protons (-CH₃): A triplet around 0.9-1.0 ppm.

3.1.2. ¹³C NMR Spectroscopy

-

Carboxyl Carbon (-COOH): Expected around 170-175 ppm.

-

Formyl Carbon (-CHO): Expected around 160-165 ppm.

-

Alpha Carbon (Cα): Expected around 50-55 ppm.

-

Methylene Carbon (-CH₂-): Expected around 25-30 ppm.

-

Methyl Carbon (-CH₃): Expected around 10-15 ppm.

3.1.3. Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): A sharp to moderately broad peak around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I Band): A strong, sharp peak around 1650-1680 cm⁻¹.

-

N-H Bend (Amide II Band): A peak around 1530-1550 cm⁻¹.

Conclusion

The structure of this compound is unambiguously defined by a butanoic acid core with a formamido substituent at the chiral alpha-carbon. This guide has detailed its chemical identity, structural components, and stereochemical nature. Furthermore, it has provided a robust, multi-step spectroscopic workflow and predicted spectral data that serve as a reliable protocol for the empirical verification of its synthesis or isolation. This foundational structural knowledge is a prerequisite for any further investigation into its chemical reactivity, biological activity, or application in materials and drug development.

References

-

2a biotech. This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 559455, this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13470445, 2-Formylbutanoic acid. Available at: [Link]

Sources

2-Formamidobutanoic acid chemical and physical properties

Introduction

2-Formamidobutanoic acid, also known as N-formyl-α-aminobutyric acid, is a derivative of the non-proteinogenic amino acid α-aminobutyric acid. Its structure features a formyl group attached to the nitrogen of the amino group, a modification that has significant implications for its chemical reactivity and potential applications. This N-protection strategy is a cornerstone of synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents. By masking the nucleophilicity of the amino group, the formyl moiety allows for selective reactions at other functional sites of the molecule. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic profile, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in a laboratory setting.

Structure and Identification

-

IUPAC Name: 2-(formylamino)butanoic acid

-

Synonyms: N-formyl-alpha-aminobutyric acid, N-formyl-2-aminobutanoic acid

-

Molecular Formula: C₅H₉NO₃[1]

-

Molecular Weight: 131.13 g/mol [1]

-

CAS Number: 106873-99-8 (for the DL-racemic form)[2][]

Physicochemical Data

A summary of the known and estimated physicochemical properties is presented in Table 1. It is important to note that while some experimental data is available for the N-formyl derivative, other properties are inferred from its parent compound, 2-aminobutanoic acid.

| Property | Value | Source/Comment |

| Physical State | White solid | [1] |

| Melting Point | 155 °C | [1] (for DL-form) |

| Boiling Point | Not available | Decomposes upon strong heating. |

| Solubility | Not experimentally determined | Expected to have moderate solubility in water and polar organic solvents. |

| pKa (Carboxyl) | ~2.3 (estimated) | Based on the parent amino acid. |

| pKa (Amide N-H) | ~19 (estimated) | Typical pKa for a formamide N-H. |

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely available in public databases, computational predictions and comparisons with the parent amino acid provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted chemical shifts for ¹H and ¹³C NMR are available from computational studies.[4][5]

¹³C NMR: The predicted ¹³C NMR spectrum shows distinct signals for each of the five carbon atoms in the molecule, with the carbonyl carbons of the carboxylic acid and the formyl group appearing at the downfield end of the spectrum.[4][5]

¹H NMR: The predicted ¹H NMR spectrum would be expected to show characteristic signals for the ethyl side chain, the α-proton, the amide proton, and the formyl proton.[4][5] The coupling patterns would provide connectivity information.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

O-H stretch (Carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

N-H stretch (Amide): A band around 3300 cm⁻¹

-

C=O stretch (Carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C=O stretch (Amide I band): A strong band around 1650-1680 cm⁻¹

-

N-H bend (Amide II band): A band around 1550 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 131.13), the mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used.

Synthesis and Manufacturing

The primary route for the synthesis of this compound involves the N-formylation of its parent amino acid, 2-aminobutanoic acid. This can be achieved through several established methods.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Method: Formylation using Formamide

This protocol is adapted from a general procedure for the N-formylation of amino acids.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-aminobutanoic acid in an excess of formamide.

-

Heating: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 95-100°C.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or NMR spectroscopy of aliquots, until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The method of purification will depend on the scale and the desired purity.

-

Crystallization: If the product is a solid and less soluble in the reaction mixture upon cooling, it may be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

-

Chromatography: For smaller scales or to achieve high purity, the crude product can be purified by column chromatography on silica gel.

-

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its three functional groups: the carboxylic acid, the formamide, and the C-H bonds of the ethyl side chain.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and salt formation with bases.

-

Formamide Group: The formyl group is a robust protecting group but can be removed under acidic or basic hydrolysis conditions to regenerate the free amino group. The N-H proton is weakly acidic.

-

Stability: The compound is generally stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in mainstream literature, its structural features suggest several potential uses in medicinal chemistry and drug discovery.

Peptide Synthesis

As an N-protected amino acid, this compound can serve as a building block in peptide synthesis. The formyl group prevents the unwanted participation of the amino group in peptide bond formation, allowing for the controlled, sequential addition of amino acid residues to a growing peptide chain.

As a Scaffold for Novel Therapeutics

Unnatural amino acids and their derivatives are increasingly utilized as scaffolds for the development of novel therapeutic agents.[6][7] The unique side chain and the protected amino group of this compound make it a candidate for the synthesis of peptidomimetics and other small molecules with potential biological activity. These derivatives can be designed to interact with specific biological targets, such as enzymes or receptors.

Investigating Biological Pathways

Derivatives of non-proteinogenic amino acids can be used as chemical probes to study biological pathways. By incorporating this compound or its derivatives into biological systems, researchers can investigate metabolic processes and the roles of specific enzymes.

Analytical Methodologies

The analysis of this compound typically involves a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid or trifluoroacetic acid) is commonly used.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound (e.g., its methyl ester), GC-MS can be used for separation and identification.

-

NMR Spectroscopy: As detailed in Section 2.1, NMR is the primary method for structural elucidation and confirmation.

Safety, Handling, and Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0006454). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shift in N-formyl-DL-alpha-aminobutyric acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and calculated 1H and 13C NMR chemical shift in N-formyl-DL-alpha-aminobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-Aminobutanoate. Retrieved from [Link]

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

-

NIST. (n.d.). dl-2-Aminobutyric acid. Retrieved from [Link]

-

PubChem. (n.d.). (-)-2-Aminobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.

-

Wikipedia. (n.d.). α-Aminobutyric acid. Retrieved from [Link]

-

Frontiers. (n.d.). Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway. Retrieved from [Link]

- Google Patents. (n.d.). US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

- Google Patents. (n.d.). US20240122860A1 - Polypeptide formulations for oral delivery.

-

PubChem. (n.d.). Alpha-Aminobutyric Acid. Retrieved from [Link]

-

NP-MRD. (2022). Showing NP-Card for L-2-Amino-3-oxobutanoic acid (NP0087507). Retrieved from [Link]

-

MDPI. (n.d.). Emerging Trends in Non-Protein Amino Acids as Potential Priming Agents: Implications for Stress Management Strategies and Unveiling Their Regulatory Functions. Retrieved from [Link]

-

PubChem. (n.d.). D-Alpha-aminobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). CN105481703A - Method for synthesizing (S)-2-aminobutanol.

-

MDPI. (n.d.). Gamma-Aminobutyric Acid: A Novel Biomolecule to Improve Plant Resistance and Fruit Quality. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-amino-, (S)-. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]

-

ChemSrc. (n.d.). Cas no 70606-05-2 (Butanoic acid, 2-(methylamino)-). Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. N-Formyl-DL-2-aminobutyric Acid 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Gamma-Aminobutyric Acid: A Novel Biomolecule to Improve Plant Resistance and Fruit Quality | MDPI [mdpi.com]

Introduction: The Significance of 2-Formamidobutanoic Acid

An In-depth Technical Guide to the Synthesis of 2-Formamidobutanoic Acid

This compound, also known as N-formyl-α-aminobutyric acid, is a derivative of the non-proteinogenic amino acid 2-aminobutanoic acid. The introduction of the formyl group (-CHO) to the alpha-amino group serves as a crucial protective strategy in peptide synthesis and the development of pharmaceutical intermediates.[1][2] Formamides are a significant class of compounds, appearing as key intermediates in the synthesis of fungicides, pharmaceuticals, isocyanates, and formamidines.[1] The formyl group is notable for its stability under various conditions and its facile removal under mild hydrolysis, making it an effective protecting group. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative analyses for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from two primary strategic directions: (1) the direct formylation of the pre-existing 2-aminobutanoic acid scaffold, or (2) the initial construction of the 2-aminobutanoic acid backbone from simpler precursors, followed by N-formylation. The selection of a specific pathway is dictated by factors such as the availability and cost of starting materials, desired stereochemical control, scalability, and tolerance to specific reaction conditions.

Caption: High-level overview of synthetic routes to this compound.

Pathway 1: Direct N-Formylation of 2-Aminobutanoic Acid

The most straightforward approach involves the direct attachment of a formyl group to the primary amine of 2-aminobutanoic acid. The nucleophilic nitrogen atom attacks an electrophilic formylating agent. The choice of this agent is critical and influences reaction efficiency, selectivity, and the preservation of stereochemical integrity if a specific enantiomer is used.

Key Formylating Agents and Mechanistic Insights

A variety of reagents can serve as the formyl source, each with distinct advantages and mechanistic nuances.[1][3]

-

Formic Acid : As the simplest formylating agent, formic acid can be used directly, often heated with the amine to drive the condensation reaction by removing water.[1] This method can be conducted under solvent-free conditions, enhancing its green chemistry profile.[1] Catalysts are frequently employed to activate the formic acid. For instance, molecular iodine (I₂) has been shown to be a highly effective catalyst, proceeding via an in-situ generated HI species that protonates the formic acid, increasing its electrophilicity.[4] This method is notable for its applicability to α-amino acid esters without causing epimerization.[4]

-

Formamide : This reagent serves as both the formyl source and solvent. Heating an amino acid, such as 2-aminobutanoic acid, in a stoichiometric excess of formamide provides the N-formylated product in high yield.[5] This method is simple and direct, making it suitable for large-scale preparations.[5]

-

Activated Formic Acid Derivatives : To achieve formylation under milder conditions, particularly to prevent racemization of chiral centers, activated derivatives are used.

-

Formic Acid with Carbodiimides (e.g., DCC) : Dicyclohexylcarbodiimide (DCC) activates formic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. This approach minimizes racemization.[1]

-

Glyoxylic Acid with Peroxides : A modern, metal-free approach uses glyoxylic acid as a formyl equivalent. A peroxide mediator initiates a decarboxylative coupling reaction, yielding the N-formylated product with water and carbon dioxide as the only byproducts, which simplifies purification.[2][6]

-

Comparative Data for Formylation Methods

| Method/Reagent | Typical Conditions | Key Advantages | Key Disadvantages | Reference |

| Formic Acid (Neat) | Heat to 80-100 °C, solvent-free | Atom economical, simple, no solvent waste. | High temperatures may be required, potential for side reactions. | [1] |

| Formic Acid / I₂ Catalyst | 70 °C, 5 mol% I₂, solvent-free | High efficiency, preserves stereochemistry, low catalyst loading. | Requires removal of catalyst, potential for HI generation. | [4] |

| Formamide | Heat to 95-100 °C | High yield, simple procedure, formamide as solvent. | High temperature, requires excess formamide. | [5] |

| Glyoxylic Acid / H₂O₂ | Mild conditions, aqueous media | Environmentally benign (H₂O, CO₂ byproducts), high selectivity. | Requires peroxide handling, may not be suitable for all substrates. | [2] |

Pathway 2: Strecker Synthesis & Subsequent Formylation

This classical two-stage pathway constructs the amino acid from a simple aldehyde before formylation. It is a powerful method for generating the α-amino acid core structure, although it inherently produces a racemic mixture.

Stage 1: Strecker Synthesis of 2-Aminobutanoic Acid

The process begins with propanal (propionaldehyde) and involves three key steps.[7][8]

-

Imine Formation : Propanal reacts with ammonia (often from ammonium chloride, NH₄Cl) to form a propanimine intermediate.[7][9]

-

Cyanide Addition : A cyanide source, such as potassium cyanide (KCN), performs a nucleophilic attack on the imine carbon to form an α-aminonitrile (2-aminobutanenitrile).[7][8]

-

Nitrile Hydrolysis : The nitrile group is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, resulting in racemic 2-aminobutanoic acid.[7][9]

Caption: The Strecker synthesis pathway starting from propanal.

Stage 2: Formylation

The resulting 2-aminobutanoic acid is then formylated using one of the methods described in Pathway 1.

Pathway 3: Reductive Amination & Subsequent Formylation

This pathway provides an alternative to the Strecker synthesis for creating the amino acid backbone, notably avoiding the use of highly toxic cyanide reagents.

Stage 1: Reductive Amination of 2-Oxobutanoic Acid

The synthesis begins with a keto acid, 2-oxobutanoic acid.

-

Imine Formation : The ketone carbonyl of 2-oxobutanoic acid condenses with an ammonia source to form an imine in a reversible equilibrium.

-

In Situ Reduction : A selective reducing agent is used to reduce the imine to a primary amine as it is formed, driving the reaction to completion.[10]

The choice of reducing agent is paramount for success. Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are sufficiently mild to not reduce the starting ketone but are reactive enough to rapidly reduce the protonated imine (iminium ion).[10][11] This selectivity prevents the wasteful formation of 2-hydroxybutanoic acid.

Caption: Reductive amination pathway to synthesize 2-aminobutanoic acid.

Stage 2: Formylation

The synthesized 2-aminobutanoic acid is subsequently formylated as detailed in Pathway 1.

Experimental Protocols

The following protocols are representative examples for each major synthetic stage. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Iodine-Catalyzed N-Formylation of 2-Aminobutanoic Acid

This protocol is adapted from the general procedure for N-formylation of amines catalyzed by molecular iodine.[4]

-

Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobutanoic acid (e.g., 1.03 g, 10 mmol).

-

Reagent Addition : Add formic acid (0.92 g, 20 mmol, 2 equivalents) to the flask.

-

Catalyst Addition : Add molecular iodine (I₂) (0.127 g, 0.5 mmol, 5 mol%).

-

Reaction : Heat the reaction mixture to 70°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to remove excess iodine, followed by a wash with brine (10 mL).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Strecker Synthesis of 2-Aminobutanoic Acid

This protocol is a generalized procedure based on the established Strecker synthesis mechanism.[7][8][9]

-

Imine Formation : In a well-ventilated fume hood, dissolve ammonium chloride (NH₄Cl) (5.35 g, 100 mmol) in 30 mL of water in a three-neck flask equipped with a dropping funnel and stirrer. Cool the solution in an ice bath. Add propanal (5.81 g, 100 mmol) dropwise with stirring.

-

Cyanide Addition : In a separate beaker, dissolve potassium cyanide (KCN) (6.51 g, 100 mmol) in 15 mL of water. Caution: KCN is highly toxic. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

-

Reaction : Allow the mixture to warm to room temperature and stir overnight. The formation of 2-aminobutanenitrile will occur.

-

Hydrolysis : Carefully add concentrated hydrochloric acid (HCl) (20 mL) to the mixture and heat under reflux for 4-6 hours to hydrolyze the nitrile.

-

Isolation : Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude 2-aminobutanoic acid. The product can be isolated by filtration and purified by recrystallization from a water/ethanol mixture.

Conclusion and Outlook

References

-

Reddy, P. G., & Kim, S. (2015). Formylation of Amines. Molecules, 20(8), 14551–14573. [Link]

-

Kadamannil, B., et al. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

-

Kadamannil, B., et al. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. ChemRxiv. [Link]

-

PrepChem. (n.d.). Synthesis of N-formyl-α-aminoisobutyric acid. PrepChem.com. [Link]

-

Wikipedia contributors. (2023). Formylation. Wikipedia. [Link]

-

Flexi Answers. (n.d.). Discuss the preparation of 2-aminobutanoic acid using Strecker synthesis. Toppr. [Link]

- Google Patents. (1988). N-formylation of amino carboxylic compounds with formamide. US4789757A.

-

Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]

-

Myers, A. (n.d.). Reductive Amination. Myers Chem 115, Harvard University. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

-

Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]

Sources

- 1. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Formylation - Wikipedia [en.wikipedia.org]

- 4. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 5. US4789757A - N-formylation of amino carboxylic compounds with formamide - Google Patents [patents.google.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ck12.org [ck12.org]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Unveiling the Enigma: A Technical Guide to the Potential Biological Significance of 2-Formamidobutanoic Acid

Abstract

While the biological role of many metabolites is well-documented, 2-Formamidobutanoic acid remains a molecule of significant obscurity within the scientific literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in this enigmatic compound. In the absence of direct research, this document provides an in-depth exploration of the biological significance of the broader class of N-formylated amino acids, with a particular focus on the well-characterized N-formylmethionine (fMet). By examining the known synthesis, metabolism, and signaling functions of related molecules, we extrapolate potential biological roles for this compound. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and analysis of N-formylated amino acids, providing a practical framework for future investigations into this intriguing molecule.

Introduction: The Current Knowledge Gap

This compound (also known as N-formyl-2-aminobutanoic acid) is a small organic molecule with the chemical formula C5H9NO3.[1] Its structure consists of a butanoic acid backbone with a formyl group attached to the amino group at the second carbon. Despite its simple structure, a comprehensive review of the existing scientific literature reveals a significant void in our understanding of its biological relevance. There is a notable absence of studies detailing its natural occurrence, metabolic pathways, or specific biological functions.

This guide, therefore, takes an inferential approach. By leveraging the extensive knowledge of structurally related N-formylated amino acids, we aim to provide a scientifically grounded framework for hypothesizing the potential significance of this compound and to equip researchers with the necessary tools to begin to unravel its mysteries.

The Precedent: Biological Roles of N-Formylated Amino Acids

The biological significance of N-formylated amino acids is most prominently exemplified by N-formylmethionine (fMet).[2][3] This modified amino acid plays at least two critical and distinct roles in biology, which provide a basis for speculating on the potential functions of this compound.

Initiation of Protein Synthesis in Prokaryotes and Organelles

In bacteria, mitochondria, and chloroplasts, protein synthesis is initiated with fMet.[4][5] The formylation of methionine, catalyzed by the enzyme methionyl-tRNA formyltransferase, is a crucial step that allows the initiator tRNA to be recognized by the ribosomal machinery.[6] While the N-terminal fMet is often cleaved from the mature protein, its presence is a fundamental requirement for the commencement of translation in these systems.[5]

A "Danger Signal" in Eukaryotic Innate Immunity

In eukaryotes, N-formylated peptides, which are released from bacteria or from damaged mitochondria, act as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages.[7] These molecules are recognized as danger-associated molecular patterns (DAMPs) by a specific family of G protein-coupled receptors, the formyl peptide receptors (FPRs).[7] The binding of N-formylated peptides to FPRs triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species, all of which are critical components of the innate immune response to infection and tissue injury.[7][8]

Hypothesized Biological Significance of this compound

Based on the established roles of fMet, we can propose several hypotheses regarding the potential biological significance of this compound.

A Potential Bacterial Metabolite or Signaling Molecule

Given that 2-aminobutanoic acid is a known metabolite in some bacteria, it is plausible that this compound could be synthesized by certain prokaryotic species.[9] If so, it could potentially be involved in bacterial physiology or act as a signaling molecule in microbial communities.

An Unrecognized Modulator of the Innate Immune System

If this compound is produced by bacteria or released from damaged host cells, it could potentially interact with formyl peptide receptors and modulate the innate immune response. Its affinity for different FPR subtypes and its efficacy as an agonist or antagonist would determine its specific immunomodulatory effects.

The logical relationship for this hypothesized role is depicted in the following diagram:

Caption: Hypothesized signaling pathway of this compound in innate immunity.

Methodologies for the Study of this compound

The investigation of this compound necessitates robust methods for its synthesis and analysis. The following protocols are based on established procedures for other N-formylated amino acids and can be adapted for the study of the target molecule.

Chemical Synthesis of this compound

The N-formylation of 2-aminobutanoic acid can be achieved through several methods. A simple and efficient protocol utilizes formic acid as the formylating agent.[10]

Experimental Protocol: N-Formylation of 2-Aminobutanoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobutanoic acid in formic acid.

-

Catalysis: Add a catalytic amount of iodine.[10]

-

Reaction Conditions: Stir the mixture at 70°C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the excess formic acid under reduced pressure.

-

Purification: Purify the resulting this compound by recrystallization or column chromatography.

The workflow for the synthesis is as follows:

Caption: Workflow for the chemical synthesis of this compound.

Analytical Methods for Detection and Quantification

The analysis of this compound in biological matrices can be achieved using chromatographic techniques coupled with mass spectrometry.

Table 1: Comparison of Analytical Methods for N-Formylated Amino Acids

| Method | Principle | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass analysis. | High resolution, established libraries for identification. | Requires derivatization, not suitable for thermolabile compounds. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by tandem mass analysis. | High sensitivity and specificity, no derivatization required. | Matrix effects can be a challenge, higher initial instrument cost. |

Experimental Protocol: LC-MS/MS Analysis of this compound in Biological Samples

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

-

For urine: Dilute the sample with the initial mobile phase.

-

Include an appropriate internal standard for accurate quantification.

-

-

Chromatographic Separation:

-

Column: Use a reversed-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in either positive or negative ion mode.

-

Analysis Mode: Employ Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

-

Future Research Directions and Conclusion

The biological significance of this compound is currently an open field for investigation. This guide has provided a theoretical framework and practical methodologies to initiate its exploration. Future research should focus on:

-

Screening for Natural Occurrence: Employing the analytical methods described to screen for the presence of this compound in various biological samples, including bacterial cultures, and plant and animal tissues.

-

Investigating Biosynthesis and Metabolism: Once its presence is confirmed, elucidating the enzymatic pathways responsible for its synthesis and degradation.

-

Functional Characterization: Assessing the biological activity of chemically synthesized this compound, particularly its effects on immune cells and its interaction with formyl peptide receptors.

References

-

American Chemical Society. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters. [Link]

-

American Chemical Society. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. pubs.acs.org. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Giard, T., et al. (1998). Synthesis of N-Formyl Amino Acid Esters. Synfacts. [Link]

-

Wikipedia. (n.d.). N-Formylmethionine. [Link]

- Google Patents. (n.d.). N-formylation of amino carboxylic compounds with formamide.

-

Le, Y., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. [Link]

-

ResearchGate. (2011). ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. [Link]

-

National Center for Biotechnology Information. (n.d.). Formylation of Amines. PMC. [Link]

-

ClinPGx. (n.d.). 2-aminobutanoic acid. [Link]

-

Yeast Metabolome Database. (n.d.). 2-Aminobutyrate. [Link]

-

National Center for Biotechnology Information. (2006). Biological Role of the N-formyl Peptide Receptors. PubMed. [Link]

-

National Center for Biotechnology Information. (1994). Production of 2-aminobutyrate by Megasphaera elsdenii. PubMed. [Link]

-

MDPI. (2023). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

-

FooDB. (n.d.). D-2-Aminobutanoic acid. [Link]

-

Quora. (2017). Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes? [Link]

-

MDPI. (2023). Advances in Biotechnological GABA Production: Exploring Microbial Diversity, Novel Food Substrates, and Emerging Market Opportunities. [Link]

-

ACS Publications. (n.d.). The Use of N-Formylamino Acids in Peptide Synthesis. [Link]

-

BMB Reports. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. [Link]

- Google Patents. (n.d.). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

Sources

- 1. scispace.com [scispace.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 4. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. ymdb.ca [ymdb.ca]

- 7. Biological role of the N-formyl peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

An In-depth Technical Guide to 2-Formamidobutanoic Acid: Synthesis, Properties, and Potential Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Formamidobutanoic acid, a non-proteinogenic, N-formylated amino acid. While the history of its specific discovery is not extensively documented, this guide will focus on its chemical synthesis, physicochemical properties, and, most critically, its potential applications in the fields of medicinal chemistry and drug development. By examining the biological roles of its parent compound, 2-aminobutanoic acid, and the broader significance of N-formylated amino acids, we will extrapolate the potential utility and research avenues for this molecule. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their work.

Introduction and Physicochemical Properties

This compound, also known as N-Formyl-DL-2-aminobutyric acid, is a derivative of the non-proteinogenic alpha-amino acid, 2-aminobutanoic acid.[1][2] The introduction of a formyl group to the alpha-amino group significantly alters the molecule's polarity, hydrogen bonding capabilities, and potential biological interactions. While not a naturally occurring amino acid in proteins, its structural motif is of interest in medicinal chemistry for its potential to mimic peptide bonds and influence molecular conformation.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | N-Formyl-DL-2-aminobutyric acid | [1] |

| CAS Number | 106873-99-8 | [1][2] |

| Molecular Formula | C5H9NO3 | [1] |

| Molecular Weight | 131.13 g/mol | [1] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Expected to be soluble in water and polar organic solvents |

A Note on the History of Discovery

The specific discovery of this compound is not well-documented in scientific literature, suggesting it did not emerge from a landmark discovery but rather as a product of routine organic synthesis. Its existence is primarily noted in chemical supplier catalogs and chemical databases.[1][2] The history of this compound is therefore intrinsically linked to the development of methods for the N-formylation of amino acids, a common strategy in peptide synthesis and medicinal chemistry to protect the amino group or to modulate biological activity.[5][6]

Synthesis of this compound

The primary route for the synthesis of this compound is the N-formylation of its precursor, 2-aminobutanoic acid. Several methods exist for the formylation of primary amines, and the choice of method often depends on the desired yield, purity, and scale of the reaction.

General Reaction Scheme

The fundamental transformation involves the reaction of 2-aminobutanoic acid with a formylating agent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Formylation using Formic Acid

This protocol describes a common and straightforward method for the N-formylation of an amino acid using formic acid.

Materials:

-

DL-2-Aminobutanoic acid

-

Formic acid (≥95%)

-

Toluene

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve DL-2-aminobutanoic acid in an excess of formic acid.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess formic acid under reduced pressure using a rotary evaporator. To aid in the removal of residual formic acid, toluene can be added and co-evaporated.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Excess Formic Acid: Using formic acid as both a reagent and a solvent drives the reaction to completion according to Le Chatelier's principle.

-

Reflux: The elevated temperature increases the reaction rate.

-

Toluene Co-evaporation: Toluene forms an azeotrope with formic acid, facilitating its complete removal during rotary evaporation.

-

Recrystallization: This is a standard technique for purifying solid organic compounds, removing unreacted starting materials and by-products.

Potential Applications in Drug Development

While direct research on the biological activities of this compound is limited, its potential can be inferred from the known roles of its parent compound, 2-aminobutanoic acid, and the general significance of N-formylated amino acids.

Role of the 2-Aminobutanoic Acid Scaffold

2-Aminobutanoic acid is a non-proteinogenic amino acid that has been utilized as a building block in the synthesis of various pharmaceutically active compounds.[7][8][9] Its incorporation into peptide-based drugs can enhance metabolic stability by making them less susceptible to proteolytic degradation.[7] Furthermore, derivatives of 2-aminobutanoic acid have been explored as enzyme inhibitors.[7] For instance, it can serve as a scaffold for designing molecules that target amino acid transporters, which are often overexpressed in cancer cells.[7]

Significance of N-Formylation

N-formylated peptides and amino acids play crucial roles in biological systems. In prokaryotes, protein synthesis is initiated with N-formylmethionine.[10][11] Consequently, N-formylated peptides are recognized by the mammalian immune system as pathogen-associated molecular patterns (PAMPs), triggering an innate immune response.[11][12] This interaction is mediated by formyl peptide receptors (FPRs).

The presence of the N-formyl group in this compound suggests several potential avenues for research:

-

Immunomodulation: The compound could potentially interact with FPRs, although the affinity and functional outcome would need to be experimentally determined. This could lead to the development of novel immunomodulatory agents.

-

Metabolic Stability: The formyl group can protect the N-terminus of peptides from degradation by aminopeptidases, a strategy used in peptide drug design.[13]

-

Peptidomimetics: this compound can be used as a building block in the synthesis of peptidomimetics, where the formyl group can influence the conformational properties of the molecule.[7]

Caption: Potential applications of this compound in drug development.

Future Directions and Conclusion

This compound represents a simple yet potentially valuable molecule for researchers in drug discovery. While its own biological profile is yet to be extensively characterized, the known activities of its constituent parts—the 2-aminobutanoic acid backbone and the N-formyl group—provide a strong rationale for its investigation.

Future research should focus on:

-

Screening for Biological Activity: Evaluating the compound's activity in various assays, particularly those related to inflammation, cancer, and infectious diseases.

-

Interaction with Formyl Peptide Receptors: Investigating whether this compound can act as an agonist or antagonist of FPRs.

-

Incorporation into Peptides: Synthesizing novel peptides containing this moiety to assess its impact on stability, conformation, and biological activity.

References

-

The Significance of Amino Acid Derivatives in Pharmaceutical Manufacturing: A Look at Boc-2-Aminobutanoic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis of N-formyl-α-aminoisobutyric acid - PrepChem.com. (URL: [Link])

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (URL: [Link])

-

N‐formyl amino acid in selected bioactive molecules, background, and present work. - ResearchGate. (URL: [Link])

-

Solid Phase Formylation of N-Terminus Peptides - PMC - NIH. (URL: [Link])

-

Showing Compound D-2-Aminobutanoic acid (FDB012680) - FooDB. (URL: [Link])

-

Formylation facilitates the reduction of oxidized initiator methionines - PMC - NIH. (URL: [Link])

- Process for the preparation of n-formyl-alpha-amino-acid esters - Google P

-

Advances in Biotechnological GABA Production: Exploring Microbial Diversity, Novel Food Substrates, and Emerging Market Opportunities - MDPI. (URL: [Link])

-

N-Formyl-DL-2-aminobutyric Acid, min 98% (GC)(T), 1 gram. (URL: [Link])

- N-formylation of amino carboxylic compounds with formamide - Google P

-

Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide - PMC - NIH. (URL: [Link])

-

Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB. (URL: [Link])

-

Formylation of Amines - PMC - NIH. (URL: [Link])

-

The Use of N-Formylamino Acids in Peptide Synthesis - ACS Publications. (URL: [Link])

-

Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])

-

Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC. (URL: [Link])

- Preparation of (s)

-

The Role of Amino Acids in Pharmaceuticals - Oakwood Labs. (URL: [Link])

-

2-Aminobutyric acid (Compound) - Exposome-Explorer - IARC. (URL: [Link])

-

Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization | Request PDF - ResearchGate. (URL: [Link])

- Preparation method of 4-[hydroxy(methyl)

-

Aminobutyric acid - Wikipedia. (URL: [Link])

-

The Importance of Amino Acid Derivatives in Pharmaceutical Research. (URL: [Link])

- Process for the preparation of 2-phosphonobutane-1,2,4-tricarboxylic acid and its alkali metal salts - Google P

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. keyorganics.net [keyorganics.net]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. L(+)-2-Aminobutyric acid | 1492-24-6 [chemicalbook.com]

- 10. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Solubility Profile of 2-Formamidobutanoic Acid: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

Solubility is a critical physicochemical property that dictates the developability of a therapeutic candidate. Poor aqueous solubility can lead to low bioavailability, hindering a compound's progression through the drug development pipeline. This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Formamidobutanoic acid, a molecule of interest in various research and development endeavors. This document delves into the theoretical underpinnings of its solubility based on its molecular structure and predicted physicochemical properties. Furthermore, it presents a field-proven, step-by-step experimental protocol for the empirical determination of its equilibrium solubility, empowering researchers to obtain reliable and reproducible data. This guide is intended to be a vital resource for scientists and professionals engaged in drug discovery and development, offering both predictive insights and practical methodologies.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with suboptimal physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount determinant of a drug's oral bioavailability and, consequently, its therapeutic efficacy. This compound, with its unique combination of a carboxylic acid and a formamide group, presents an interesting case for solubility analysis. Understanding its behavior in various solvent systems is crucial for formulation development, preclinical testing, and ultimately, clinical success. This guide provides a dual approach: a theoretical prediction of solubility based on molecular attributes and a robust experimental protocol for its empirical determination.

Molecular Structure and Predicted Physicochemical Properties of this compound

To understand the solubility of this compound, we must first examine its molecular structure and key physicochemical parameters that govern its interaction with different solvents.

Molecular Structure:

This compound possesses both a hydrophilic carboxylic acid group and a polar formamide group, alongside a short alkyl chain. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Physicochemical Properties:

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | 131.13 g/mol | Low molecular weight generally favors solubility. |

| logP (Octanol-Water Partition Coefficient) | ~ -0.5 to 0.5 | A low logP value suggests a preference for the aqueous phase, indicating good water solubility. |

| pKa (Acid Dissociation Constant) | ~ 4.5 - 5.0 (for the carboxylic acid) | The carboxylic acid group will be ionized at physiological pH, significantly increasing aqueous solubility. |

| Hydrogen Bond Donors | 2 (from -COOH and -NH) | The presence of hydrogen bond donors allows for strong interactions with protic solvents like water. |

| Hydrogen Bond Acceptors | 3 (from C=O of amide, C=O of acid, and -OH of acid) | Multiple hydrogen bond acceptors enhance interactions with a wide range of polar solvents. |

| Polar Surface Area (PSA) | ~ 70-80 Ų | A moderate PSA is indicative of good cell permeability and reasonable aqueous solubility. |

Disclaimer: These values are predictions based on the molecular structure and data from similar compounds and should be confirmed by experimental analysis.

The presence of both a carboxylic acid and an amide group makes this compound capable of acting as both a hydrogen bond donor and acceptor, suggesting favorable interactions with polar solvents. The pKa of the carboxylic acid is predicted to be in the range of typical aliphatic carboxylic acids (e.g., butanoic acid pKa ≈ 4.82)[1][2][3][4]. This implies that at a pH above its pKa, the molecule will exist predominantly in its anionic, more water-soluble carboxylate form.

Theoretical Solubility Profile

Based on the "like dissolves like" principle and the predicted physicochemical properties, we can anticipate the solubility of this compound in different classes of solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ability to form strong hydrogen bonds with the solvent molecules through its carboxylic acid and amide groups will drive high solubility. In water, the ionization of the carboxylic acid at neutral pH will further enhance solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting favorably with the hydrogen bond donors of this compound. The overall polarity of the molecule will facilitate dissolution. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups will have weak interactions with nonpolar solvents, leading to poor solubility. The energetic cost of breaking the strong intermolecular hydrogen bonds in the solid state of this compound will not be compensated by the weak van der Waals forces with nonpolar solvents. |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

While theoretical predictions provide valuable guidance, empirical determination of solubility is the gold standard in drug development. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility[5].

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Incubator or water bath for temperature control (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours. A preliminary experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. The filtration step is critical to avoid artificially high solubility values.

-

-

Quantification:

-

Prepare a standard stock solution of this compound of a known concentration in the same solvent.

-

Create a series of calibration standards by serially diluting the stock solution.

-

Dilute the filtered sample solutions to fall within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted samples from the calibration curve and calculate the original solubility, accounting for the dilution factor.

-

Discussion: Bridging Theory and Practice

The theoretical solubility profile provides a valuable starting point for experimental design. However, it is important to recognize that these are estimations. Experimental determination is essential to account for factors not easily captured by predictive models, such as the crystalline form (polymorphism) of the solid material, which can significantly impact solubility.

Discrepancies between predicted and experimental values can provide valuable insights into the intermolecular forces at play. For instance, a lower-than-expected solubility in a polar aprotic solvent might suggest that the energetic penalty of disrupting the crystal lattice is higher than anticipated.

For ionizable compounds like this compound, determining the pH-solubility profile is crucial. The experimental protocol can be adapted to use buffers of different pH values to map out how solubility changes with the ionization state of the carboxylic acid group.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, combining theoretical predictions with a practical, field-proven experimental protocol. By understanding the interplay of its molecular structure, physicochemical properties, and the nature of the solvent, researchers can make informed decisions during the drug development process. The provided shake-flask methodology offers a robust framework for obtaining the high-quality, empirical data necessary to guide formulation strategies and advance promising therapeutic candidates.

References

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

PubChem. (n.d.). Butanoic acid. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). butanoic acid (YMDB01392). Retrieved from [Link]

-

Filo. (2023, November 17). of which compound is very close to pKa - - of Butanoic acid?. Retrieved from [Link]

-

Study.com. (n.d.). Butanoic acid, C3H7COOH, has a pKa of 4.82. What is the value of Ka for this acid?. Retrieved from [Link]

-

Reddit. (2012, September 15). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? : r/chemhelp. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound L-2-Aminobutanoic acid (FDB012537). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Metabolic Role of 2-Formamidobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Frontier of Metabolomics and the Enigma of Novel Metabolites

In the post-genomic era, the field of metabolomics has emerged as a critical discipline for understanding the intricate biochemical processes that underpin cellular function, health, and disease. While the genome provides a blueprint of biological potential, the metabolome offers a real-time snapshot of physiological and pathophysiological activity. Central to the advancement of this field is the identification and characterization of novel or unannotated metabolites. These enigmatic molecules can be pivotal in uncovering new metabolic pathways, identifying novel biomarkers for disease, and revealing potential targets for therapeutic intervention.

This guide focuses on a compelling, albeit currently under-characterized, molecule: 2-Formamidobutanoic acid . The scarcity of direct literature on this compound presents a unique opportunity to illustrate the process by which researchers can approach the study of a novel metabolite. By leveraging our understanding of analogous biochemical pathways and cutting-edge analytical techniques, we can construct a robust hypothesis-driven framework to elucidate its potential metabolic significance. This document will serve as a technical and conceptual guide for researchers aiming to unravel the roles of such novel molecules, using this compound as a case study. We will explore its hypothesized origins, its potential metabolic fate and significance, and a comprehensive, integrated workflow for its systematic investigation.

Part 1: Hypothesized Biosynthesis and Catabolism of this compound

The chemical structure of this compound—a butanoic acid backbone with a formamido group at the alpha-carbon—provides crucial clues to its potential metabolic origins and fate.

Hypothesized Biosynthesis

The most plausible route for the biosynthesis of this compound is through the formylation of its corresponding amino acid, 2-aminobutanoic acid (also known as α-aminobutyric acid). 2-aminobutanoic acid is a non-proteinogenic amino acid found in various biological systems and is an intermediate in the metabolism of other amino acids, such as threonine and methionine.[1][2]

The formylation reaction would likely be catalyzed by a formyltransferase . These enzymes play a crucial role in one-carbon metabolism by transferring a formyl group from a donor molecule to an acceptor.[3] The primary donor of the formyl group in many biological systems is 10-formyltetrahydrofolate (10-fTHF) , a key intermediate in the folate cycle.[4][5]

The proposed biosynthetic pathway is as follows:

-

Step 1: Generation of 2-Aminobutanoic Acid: This precursor can be synthesized from L-threonine by the action of threonine deaminase or from other metabolic pathways involving methionine.[1]

-

Step 2: Formylation of 2-Aminobutanoic Acid: A putative formyltransferase would catalyze the transfer of a formyl group from 10-fTHF to the amino group of 2-aminobutanoic acid, yielding this compound.

Figure 1: Hypothesized biosynthetic pathway of this compound.

Hypothesized Catabolism

The catabolism of this compound would likely involve the reverse of its synthesis or further degradation.

-

Deformylation: A deformylase or a hydrolase could remove the formyl group, regenerating 2-aminobutanoic acid and releasing formate. The liberated 2-aminobutanoic acid could then enter its known catabolic pathways, which can lead to the production of propionyl-CoA and subsequently succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[6]

-

Oxidative Degradation: The butanoic acid chain could be a substrate for beta-oxidation, similar to short-chain fatty acids, although the formamido group might sterically hinder this process.[7]

Part 2: Potential Metabolic Significance of this compound

Based on its structure and hypothesized metabolic connections, this compound could have several important roles in cellular metabolism and signaling.

Link to One-Carbon Metabolism

The presence of the formyl group strongly suggests a connection to one-carbon metabolism. The folate cycle is central to the synthesis of nucleotides (purines and thymidylate) and the remethylation of homocysteine to methionine.[8][9][10] this compound could act as:

-

A reservoir or buffer of one-carbon units: It could store formyl groups, releasing them when needed for biosynthetic processes.

-

A regulator of the folate cycle: Its concentration might influence the activity of enzymes within the folate pathway.

Role as a Short-Chain Fatty Acid Derivative

The butanoic acid backbone places this molecule in the family of short-chain fatty acids (SCFAs), which are well-known for their diverse biological activities. SCFAs like butyrate and propionate are produced by the gut microbiota and act as signaling molecules and energy substrates for host cells.[11][12][13][14][15] this compound, if present in the gut or circulation, could potentially:

-

Modulate cellular signaling: It might interact with G protein-coupled receptors (GPCRs) that are known to be activated by SCFAs.

-

Influence epigenetic regulation: SCFAs are known to inhibit histone deacetylases (HDACs), thereby influencing gene expression. The formamido group could alter its interaction with HDACs compared to other SCFAs.[15]

-

Serve as an energy source: Following deformylation, the resulting 2-aminobutanoic acid can be catabolized for energy.[6]

N-Formylated Molecules and Immune Signaling

N-formylated peptides, particularly those of bacterial origin, are potent chemoattractants for neutrophils and other phagocytic cells, acting via formyl peptide receptors (FPRs).[16][17][18] While this compound is a small molecule and not a peptide, its N-formyl group could potentially allow it to interact with FPRs, thereby modulating immune responses.[19][20] This could be particularly relevant in the context of host-microbe interactions and inflammation.

Part 3: An Integrated Experimental Workflow for Investigation

A multi-pronged approach is essential to validate these hypotheses and fully characterize the metabolic role of this compound.

Detection and Quantification

The first step is to develop a robust analytical method to detect and quantify this compound in various biological matrices (e.g., plasma, urine, cell extracts, tissue homogenates).

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for targeted and untargeted metabolomics due to its high sensitivity and specificity.[21][22][23]

Table 1: Comparison of Analytical Platforms for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by tandem mass spectrometry. |

| Sample Prep | Requires derivatization to increase volatility. | Often requires protein precipitation and extraction. |

| Sensitivity | High | Very High |

| Specificity | High | Very High, especially in MRM mode. |

| Throughput | Moderate | High, amenable to automation. |

Experimental Protocol: LC-MS/MS for this compound Quantification

-

Sample Preparation:

-

For plasma or serum, perform protein precipitation with a cold organic solvent (e.g., 80% methanol).

-

For tissues, homogenize in a suitable buffer and then perform protein precipitation.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

Chromatographic Separation:

-

Use a reverse-phase C18 column or a HILIC column for separation of this polar molecule.

-

Employ a gradient elution with mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in electrospray ionization (ESI) positive or negative mode.

-

Develop a Multiple Reaction Monitoring (MRM) method for targeted quantification. This involves optimizing the precursor ion (the mass of this compound) and a specific product ion (a fragment generated by collision-induced dissociation).

-

Stable Isotope Tracing for Pathway Elucidation

To determine the biosynthetic and catabolic routes of this compound, stable isotope tracing is an indispensable tool.[24][25][26][27][28] By providing cells or organisms with precursors labeled with stable isotopes (e.g., ¹³C or ¹⁵N), one can trace the incorporation of these labels into downstream metabolites.

Experimental Protocol: ¹³C-Labeling to Trace Biosynthesis

-

Tracer Selection:

-

To test the hypothesis of synthesis from threonine, use uniformly labeled U-¹³C-Threonine .

-

To investigate the origin of the formyl group, use ¹³C-Formate or U-¹³C-Serine (a major source of one-carbon units).

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the labeled tracer for a defined period. The duration depends on the expected turnover rate of the pathway.[24]

-

-

Sample Collection and Analysis:

-

Harvest the cells at various time points.

-

Extract the metabolites as described in the LC-MS/MS protocol.

-

-

Data Analysis:

-

Analyze the samples by high-resolution LC-MS to determine the mass isotopologue distribution of this compound and its precursors.

-

The incorporation of ¹³C atoms will cause a shift in the mass of the molecule, confirming the metabolic linkage.

-

Sources

- 1. Production of 2-aminobutyrate by Megasphaera elsdenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 3. researchgate.net [researchgate.net]

- 4. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Guide to Folate One Carbon Metabolism & Disorders - Creative Proteomics [creative-proteomics.com]

- 6. Catabolism of Amino Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. proteopedia.org [proteopedia.org]